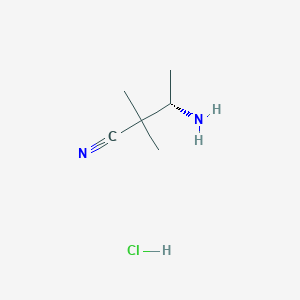
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a nitrile group, and a hydrochloride salt. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,2-dimethylbutanenitrile.
Amination: The precursor undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents like ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or nitriles.
Scientific Research Applications
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-2,2-dimethylbutanenitrile: The free base form without the hydrochloride salt.
(3R)-3-amino-2,2-dimethylbutanenitrile hydrochloride: The enantiomer with different stereochemistry.
2,2-dimethylbutanenitrile: The precursor without the amino group.
Uniqueness
(3S)-3-amino-2,2-dimethylbutanenitrile hydrochloride is unique due to its specific stereochemistry and the presence of both amino and nitrile functional groups. This combination imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1350712-71-8 |
|---|---|
Molecular Formula |
C6H13ClN2 |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
(3S)-3-amino-2,2-dimethylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5(8)6(2,3)4-7;/h5H,8H2,1-3H3;1H/t5-;/m0./s1 |
InChI Key |
IOVKPRFAKZWQMU-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](C(C)(C)C#N)N.Cl |
Canonical SMILES |
CC(C(C)(C)C#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















